3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-11-14-4-3-5-15(10-14)20(25)24-9-8-16(13-24)26-19-12-22-17-6-1-2-7-18(17)23-19/h1-7,10,12,16H,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNWXCLYWYPUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile involves several steps. One common method includes the reaction of quinoxaline derivatives with pyrrolidine and benzonitrile under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Structural Components
- Quinoxaline Moiety : Known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes.
- Pyrrolidine Ring : Enhances binding affinity to various enzymes and receptors.
- Benzonitrile Group : Facilitates interactions with hydrophobic pockets in target proteins.
Medicinal Chemistry
The compound has been investigated for its potential as a bioactive agent with various therapeutic properties:
- Antimicrobial Activity : Studies indicate that quinoxaline derivatives exhibit significant antibacterial properties against Gram-positive bacteria. For instance, certain derivatives have shown enhanced potency compared to standard antibiotics.
- Anticancer Potential : Research suggests that the incorporation of the pyrrolidine moiety may enhance cytotoxicity in cancer cell lines. In vitro tests have indicated promising results in inducing apoptosis in tumor cells.
Synthetic Routes
The synthesis of 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile typically involves:
- Preparation of the Quinoline Derivative : Using methods such as the Skraup synthesis.
- Formation of the Pyrrolidine Intermediate : Reaction under basic conditions.
- Acylation with Benzonitrile : Yielding the final compound.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Formation of quinoline N-oxide derivatives.
- Reduction : Nitrile group can be reduced to primary amines.
- Substitution Reactions : The benzonitrile group can participate in nucleophilic substitution.
Material Science Applications
In addition to its biological applications, this compound is being explored in material science for the development of novel materials and chemical processes. Its unique structure allows it to serve as a building block for more complex molecules.
Antimicrobial Studies
A comparative study highlighted that quinoxaline derivatives similar to this compound demonstrated significant antibacterial activity against various strains of bacteria. The results indicated that modifications to the quinoxaline structure could enhance biological activity, making it a candidate for further development as an antibiotic.
Anticancer Research
In vitro studies have shown that compounds with similar structures induce apoptosis in cancer cells more effectively than traditional chemotherapeutics. The unique binding properties of the pyrrolidine ring are believed to play a crucial role in enhancing cytotoxicity.
Mechanism of Action
The mechanism of action of 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound is compared to three structurally related derivatives:
3-[3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]benzonitrile (CAS: 2034297-54-4)
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives
Other TADF-active benzonitrile-linked pyrrolidine derivatives
Table 1: Structural and Functional Comparison
Performance in OLEDs
- Quinoxaline Derivative: The quinoxaline moiety’s rigid, planar structure enhances charge transfer and reduces non-radiative decay, which is critical for TADF.
- It is marketed as a research chemical (BK51763) but lacks peer-reviewed OLED performance data .
- Phenoxazine-Carbazole Derivatives: These compounds exhibit superior TADF performance, with external quantum efficiencies (EQEs) exceeding 20% in OLED devices due to their balanced singlet-triplet energy gaps and enhanced spin-orbit coupling .
Research Findings and Critical Analysis
- Synthetic Accessibility: The pyrimidine derivative (BK51763) is commercially available at low cost ($8–11/g), suggesting scalable synthesis . The quinoxaline variant’s synthesis may require more specialized conditions due to quinoxaline’s reactivity.
- Electron-Transport Properties: Quinoxaline’s electron-withdrawing nature may improve electron injection in OLEDs compared to pyrimidine, which has weaker electron-deficient character.
- Limitations: The absence of direct comparative studies between the quinoxaline and phenoxazine-carbazole derivatives makes it challenging to rank their TADF performance conclusively.
Biological Activity
3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological properties, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound has a complex structure characterized by the presence of a quinoxaline moiety, a pyrrolidine ring, and a benzonitrile group. The molecular formula is .
Synthesis Method
The synthesis typically involves multiple steps:
- Preparation of Quinoxaline Derivative : This can be achieved through various methods such as cyclization reactions involving ortho-diamines and α,β-unsaturated carbonyl compounds.
- Formation of Pyrrolidine Ring : The quinoxaline derivative is reacted with pyrrolidine under basic conditions.
- Acylation : The resultant intermediate undergoes acylation with benzonitrile to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors due to the structural features that enhance binding affinity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives containing quinoxaline structures often possess significant antibacterial properties against strains like Staphylococcus aureus and E. coli .
- Anticancer Potential : The compound has been investigated for its anticancer effects, particularly in inhibiting cancer cell lines such as MCF-7 and MDA-MB-231. Synergistic effects with established chemotherapeutics like doxorubicin have been noted, enhancing cytotoxicity in resistant cancer cell types .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of quinoxaline derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutics .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against common bacterial pathogens. The results showed that the compound exhibited notable activity against both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Data Summary
| Property | Observations |
|---|---|
| Molecular Formula | |
| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli |
| Anticancer Activity | Significant cytotoxicity in MCF-7 and MDA-MB-231 cells |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrrolidine-carbonyl intermediate via cyclization or coupling reactions (e.g., using carbodiimide-based coupling agents like EDC/HOBt) .
- Step 2 : Introduction of the quinoxalin-2-yloxy group via nucleophilic substitution under anhydrous conditions (e.g., using NaH or K₂CO₃ in DMF) .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (room temp vs. reflux) to improve yield .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine ring conformation, benzonitrile integration) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and quinoxaline orientation (if single crystals are obtainable) .
Q. How is the compound initially screened for biological activity in academic research?
- Methods :
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) using fluorogenic substrates .
- Cell-based assays : Measure cytotoxicity (MTT assay) or target engagement (e.g., luciferase reporter systems) .
- Dose-response curves : Use IC₅₀/EC₅₀ calculations to determine potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Approach :
- Core modifications : Replace quinoxaline with pyridine or pyrimidine rings to assess electronic effects .
- Side-chain variations : Introduce substituents (e.g., halogens, methyl groups) on the benzonitrile moiety to enhance hydrophobic interactions .
- Data collection : Compare binding affinities (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational strategies are effective in predicting target interactions for this compound?
- Tools :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., quinoxaline binding to ATP pockets) .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be systematically addressed?
- Resolution strategies :
- Assay validation : Ensure consistency in buffer pH, ion concentration, and temperature across experiments .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation in vivo .
- Pharmacokinetic profiling : Measure bioavailability (AUC) and tissue distribution in rodent models .
Q. What experimental designs are optimal for studying the compound’s photophysical properties (e.g., for OLED applications)?
- Protocols :
- UV-Vis/PL spectroscopy : Measure absorption/emission spectra in solution and thin films .
- Electroluminescence testing : Fabricate OLED devices with ITO/PEDOT:PSS/emissive layer/LiF/Al structure .
- Thermogravimetric analysis (TGA) : Assess thermal stability for device longevity .
Key Considerations for Researchers
- Data Reproducibility : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding studies) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and cytotoxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
